molecular formula C24H19N5OS B2810193 1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine CAS No. 1207016-81-6

1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2810193
CAS No.: 1207016-81-6
M. Wt: 425.51
InChI Key: CAFQTRCSGMMNJQ-UHFFFAOYSA-N
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Description

1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C24H19N5OS and its molecular weight is 425.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

  • A compound related to 1-(4-phenoxyphenyl)-4-(4-(p-tolyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine demonstrated notable antimicrobial activity. It showed efficacy against plant fungi and bacteria, with some derivatives exhibiting superior antibacterial activity compared to commercial agents (Liao et al., 2017).

Synthesis of Novel Derivatives

  • Research has been conducted on synthesizing new derivatives containing the 1,2,3-triazole moiety, highlighting the versatility and potential for various applications of such compounds (Abdelriheem et al., 2017).

Antitumor Activity

  • Some compounds structurally related to the subject compound have shown promising antitumor activities. These include derivatives synthesized for targeting specific cancer cell lines, suggesting potential applications in cancer research (叶姣 et al., 2015).

Synthesis Techniques and Chemical Properties

  • Research has focused on developing efficient synthesis techniques for related compounds, which is crucial for exploring their applications in various fields, including pharmaceuticals (Sujatha et al., 2018).

Structural Characterization

  • Studies on the structural characterization of related compounds have been conducted, which is essential for understanding their chemical behavior and potential applications (Kariuki et al., 2021).

Properties

IUPAC Name

5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-phenoxyphenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5OS/c1-16-7-9-17(10-8-16)21-15-31-24(26-21)22-23(25)29(28-27-22)18-11-13-20(14-12-18)30-19-5-3-2-4-6-19/h2-15H,25H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFQTRCSGMMNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)OC5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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